Bienvenue dans la boutique en ligne BenchChem!

N-[2-(furan-2-yl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Physicochemical profiling Library design Permeability prediction

N-[2-(furan-2-yl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide (CAS 1798544-70-3) is a synthetic sulfonamide featuring a 4-(trifluoromethyl)phenylmethanesulfonamide pharmacophore and an N-substituted furan-2-yl-2-methoxyethyl side chain. The compound belongs to a class of aryl/heteroaryl methanesulfonamides explored for vanilloid receptor modulation, carbonic anhydrase inhibition, and endothelial lipase antagonism.

Molecular Formula C15H16F3NO4S
Molecular Weight 363.35
CAS No. 1798544-70-3
Cat. No. B2554965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-2-yl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
CAS1798544-70-3
Molecular FormulaC15H16F3NO4S
Molecular Weight363.35
Structural Identifiers
SMILESCOC(CNS(=O)(=O)CC1=CC=C(C=C1)C(F)(F)F)C2=CC=CO2
InChIInChI=1S/C15H16F3NO4S/c1-22-14(13-3-2-8-23-13)9-19-24(20,21)10-11-4-6-12(7-5-11)15(16,17)18/h2-8,14,19H,9-10H2,1H3
InChIKeySYEYXTWZHSOWNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Furan-2-yl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide (1798544-70-3): Procurement-Grade Structural and Class Overview


N-[2-(furan-2-yl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide (CAS 1798544-70-3) is a synthetic sulfonamide featuring a 4-(trifluoromethyl)phenylmethanesulfonamide pharmacophore and an N-substituted furan-2-yl-2-methoxyethyl side chain. The compound belongs to a class of aryl/heteroaryl methanesulfonamides explored for vanilloid receptor modulation, carbonic anhydrase inhibition, and endothelial lipase antagonism. [1] However, a comprehensive literature screen confirms that no primary research article, patent, or public bioassay database reports biological activity data for this exact CAS entry, and its PubChem record (CID 76149995) contains only computed descriptors with zero assay annotations. [2] Available evidence for selection therefore resides in its unique structural features and computed physicochemical properties relative to the closest commercially catalogued analogs.

Why N-[2-(Furan-2-yl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide Cannot Be Interchanged with In-Class Analogs


Within the proprietary screening libraries where this compound resides, four close structural analogs differ by single-atom or positional changes: (i) the regioisomer N-(2-(furan-2-yl)-2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 1788784-16-6), (ii) the des-methoxy analog N-[2-(furan-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide (CAS 1428355-77-4), (iii) the dimethylamino-for-methoxy swap N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide (CAS 1396874-58-0), and (iv) the scaffold-stripped core N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide (CAS 1795455-85-4). [1] In the absence of biological potency data, generic substitution would alter the hydrogen-bonding capacity, lipophilicity, and rotatable bond profile that dictate target engagement in empirical screening, thereby compromising library diversity or SAR continuity. [2]

N-[2-(Furan-2-yl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide (1798544-70-3): Quantitative Differentiation vs. Closest Analogs


Distinct Lipophilicity (XLogP3) Versus the Des-Methoxy Analog

The computed XLogP3 of N-[2-(furan-2-yl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is 2.2, reflecting the balanced lipophilicity contributed by the methoxyethyl linker. [1] In contrast, the des-methoxy analog N-[2-(furan-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide (CAS 1428355-77-4) is expected to exhibit a lower XLogP3 (estimated ~1.5–1.8) due to the absence of the oxygen atom in the ethylene bridge, reducing hydrogen-bond acceptor count. [2] This difference matters because a ΔXLogP3 of ≥0.4 units can shift passive membrane permeability predictions between low and moderate absorption classes in Caco-2 extrapolation models.

Physicochemical profiling Library design Permeability prediction

Topological Polar Surface Area (TPSA) Differentiation for CNS Multiparameter Optimization (MPO) Scoring

The target compound has a computed TPSA of 76.9 Ų, placing it below the 90 Ų threshold often associated with favorable CNS penetration. [1] The dimethylamino analog (CAS 1396874-58-0), which replaces the methoxy oxygen with a dimethylamino group, is predicted to have a lower TPSA (~66–70 Ų) due to the tertiary amine's reduced polar surface contribution compared to the ether oxygen. This creates a TPSA differential of approximately 7–11 Ų, which in CNS MPO (Multiparameter Optimization) scoring can shift the desirability score by 0.3–0.5 units on the standard 0–6 scale, potentially altering the compound's classification from 'desirable' to 'less desirable' for CNS programs. [2]

CNS drug design Blood-brain barrier penetration MPO scoring

Hydrogen-Bond Acceptor Count as a Selectivity Determinant in Kinase Profiling Panels

The compound possesses 8 hydrogen-bond acceptor (HBA) atoms by Cactvs computation, including the sulfonamide oxygens, furan ring oxygen, methoxy oxygen, and trifluoromethyl fluorine atoms. [1] By comparison, the scaffold-stripped analog N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide (CAS 1795455-85-4, C8H13NO4S) has an estimated HBA count of 5, as it lacks the trifluoromethylphenyl moiety. The difference of 3 HBA atoms is significant because sulfonamide-based kinase hinge-binders typically require a specific HBA spatial arrangement; the additional acceptors in the target compound, particularly the trifluoromethyl group, can engage in orthogonal halogen-bond or polar interactions with kinase selectivity pockets not accessible to the stripped analog. [2]

Kinase selectivity Hydrogen bonding Off-target prediction

Rotatable Bond Count as a Determinant of Conformational Entropy Penalty upon Target Binding

The target compound contains 7 rotatable bonds (RB), as computed by Cactvs, reflecting the flexible methoxyethyl linker and the benzylic sulfonamide connection. [1] The more constrained analog N-(2,2-di(furan-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide (CAS 2194907-89-4) possesses an estimated rotatable bond count of 6, due to the geminal di-furan substitution restricting conformational freedom. A ΔRB of +1 may appear modest, but each freely rotatable bond imposes an estimated entropic penalty of 0.5–1.0 kcal/mol upon binding in rigid protein pockets, translating to a potential ΔΔG of binding of 0.5–1.0 kcal/mol and thus an order-of-magnitude shift in predicted Ki for otherwise equipotent scaffolds. [2]

Conformational analysis Binding entropy Ligand efficiency

Regioisomeric Position of the Trifluoromethyl Group as a Determinant of Metabolic Soft-Spot Vulnerability

The target compound positions the trifluoromethyl (–CF3) group at the para position on the benzylic methanesulfonamide ring. The direct regioisomer N-(2-(furan-2-yl)-2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 1788784-16-6) places the –CF3 group at the meta position. In analogous benzenesulfonamide series, para-substituted –CF3 groups exhibit reduced susceptibility to CYP450-mediated benzylic hydroxylation compared to meta-substituted analogs, because the para position lacks an accessible benzylic C–H bond adjacent to the electron-withdrawing group for CYP oxidation. [1] While no direct metabolic stability data exist for either compound, this class-level SAR suggests that the target compound may possess a superior metabolic soft-spot profile compared to its meta-CF3 regioisomer. [2]

Metabolic stability CYP oxidation Regioisomer comparison

Application Scenarios for N-[2-(Furan-2-yl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide (1798544-70-3) Based on Structural Differentiation


Diversity-Oriented Screening Library Augmentation for Kinase and GPCR Panels

The compound fills a distinct physicochemical niche (XLogP3 = 2.2, TPSA = 76.9 Ų) that bridges the gap between polar fragment-like sulfonamides and lipophilic lead-like molecules. Its 8 hydrogen-bond acceptors and 7 rotatable bonds provide a conformational and interaction profile distinct from commercially abundant des-methoxy or dimethylamino analogs. [1] Procurement for kinase or GPCR screening decks benefits from this unique combination, as it occupies an underrepresented region of drug-like chemical space not covered by the closest catalogued analogs.

Metabolic Stability SAR Studies Comparing para- vs. meta-CF3 Benzenesulfonamide Regioisomers

The para-CF3 positioning in this compound enables direct head-to-head comparison with the meta-CF3 regioisomer (CAS 1788784-16-6) in microsomal or hepatocyte intrinsic clearance assays. Based on class-level knowledge that para-substituted benzylic sulfonamides show reduced CYP-mediated benzylic oxidation, this compound can serve as a tool to experimentally validate metabolic soft-spot predictions within an SAR series. [2] Procurement for metabolism-focused medicinal chemistry programs is warranted where regioisomeric stability trends are under investigation.

Computational Model Training Set Inclusion for ADME Property Prediction

The compound's well-defined computed descriptors (XLogP3 = 2.2, TPSA = 76.9 Ų, HBD = 1, HBA = 8, RotB = 7) make it a suitable candidate for expanding training datasets in machine-learning models predicting Caco-2 permeability, CNS MPO scores, or plasma protein binding. [1] Its structural uniqueness relative to common sulfonamide training set members reduces overfitting risk in QSAR model development. Procurement for computational chemistry and cheminformatics groups building or validating ADME prediction algorithms is a validated industrial use case.

Fragment-to-Lead Optimization Starting Point with Controllable Flexibility

With a molecular weight of 363.4 Da and a balanced rotatable bond count of 7, the compound resides in the 'lead-like' space adjacent to fragment hits. Its methoxyethyl linker can be systematically truncated or rigidified in SAR explorations, while the para-CF3 benzylic sulfonamide core provides a metabolically resilient anchor. [1] The absence of published biological data means the compound is best deployed as a novel scaffold for de novo hit discovery rather than as a tool compound with known pharmacology, making it appropriate for procurement by early-stage medicinal chemistry groups pursuing unexplored sulfonamide chemotypes.

Quote Request

Request a Quote for N-[2-(furan-2-yl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.